

A Technical Guide to the Spectral Analysis of 10-Methoxy-10-oxodecanoic Acid

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Compound of Interest

Compound Name: *10-Methoxy-10-oxodecanoic acid*

Cat. No.: *B1676727*

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This guide provides a detailed examination of the spectral data for **10-methoxy-10-oxodecanoic acid** (also known as mono-methyl sebacate), a molecule of interest in various chemical and pharmaceutical applications. With the CAS Number 818-88-2, a molecular formula of $C_{11}H_{20}O_4$, and a molecular weight of 216.28 g/mol, a thorough understanding of its spectral characteristics is crucial for its synthesis, identification, and quality control. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, protocols for data acquisition, and interpretation strategies grounded in established spectroscopic principles.

Section 1: Predicted Spectroscopic Data and Interpretation

While readily available public spectra for **10-methoxy-10-oxodecanoic acid** are sparse, we can confidently predict its spectral features based on its structure and data from analogous molecules. This section details the anticipated 1H NMR, ^{13}C NMR, and Mass Spectrometry data.

Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The long aliphatic chain will produce a series of overlapping multiplets, while the protons closer to the electron-withdrawing carboxylic acid and methyl ester groups will be shifted downfield.

Table 1: Predicted ^1H NMR Chemical Shifts for **10-Methoxy-10-oxodecanoic acid** (in CDCl_3 , 400 MHz)

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
11	-3.67	Singlet (s)	3H	-OCH ₃	The methyl protons of the ester are highly deshielded by the adjacent oxygen, resulting in a characteristic singlet.
2	-2.35	Triplet (t)	2H	-CH ₂ -COOH	Alpha to the carboxylic acid carbonyl, these protons are deshielded and appear as a triplet due to coupling with the C3 protons.

9	~2.30	Triplet (t)	2H	$-\text{CH}_2-\text{COOCH}_3$	Alpha to the ester carbonyl, these protons are similarly deshielded and appear as a triplet from coupling with the C8 protons.
3, 8	~1.63	Quintet (p)	4H	$-\text{CH}_2-\text{CH}_2-\text{CO}-$	Protons beta to the carbonyl groups are less deshielded than the alpha protons.
4, 5, 6, 7	~1.30	Multiplet (m)	8H	$-(\text{CH}_2)_4-$	The central methylene groups of the long alkyl chain are shielded and overlap to form a complex multiplet.
1 (OH)	>10	Broad Singlet (br s)	1H	$-\text{COOH}$	The carboxylic acid proton is highly deshielded and often

appears as a
broad singlet
that can
exchange
with D₂O.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for **10-Methoxy-10-oxodecanoic acid** (in CDCl₃, 101 MHz)

Position	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~179	C=O (Carboxylic Acid)	The carbonyl carbon of the carboxylic acid is highly deshielded.
10	~174	C=O (Ester)	The ester carbonyl carbon is also significantly deshielded, appearing slightly upfield from the acid carbonyl.
11	~51.5	-OCH ₃	The methyl carbon of the ester is a characteristic signal in this region.
2, 9	~34	-CH ₂ -CO-	Carbons alpha to the carbonyl groups are deshielded relative to other methylene carbons.
3, 8	~29	-CH ₂ -CH ₂ -CO-	The signal for these beta carbons is typical for long-chain fatty acids.
4, 5, 6, 7	~25	-(CH ₂) ₄ -	The central methylene carbons of the alkyl chain resonate in a narrow, shielded region.

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of **10-methoxy-10-oxodecanoic acid** would likely result in the absence of a strong molecular ion peak (M^+) at m/z 216 due to facile

fragmentation. The fragmentation pattern will be characteristic of long-chain esters and carboxylic acids.

Table 3: Predicted Key Mass Fragments (Electron Ionization)

m/z	Proposed Fragment	Rationale
185	$[M - OCH_3]^+$	Loss of the methoxy group is a common fragmentation pathway for methyl esters.
171	$[M - COOH]^+$	Loss of the carboxylic acid group.
143	$[CH_3OOC(CH_2)_4]^+$	Cleavage of the alkyl chain.
87	$[CH_3OOCCH_2CH_2]^+$	McLafferty rearrangement fragment.
74	$[CH_3OOC(OH)=CH_2]^+$	A characteristic McLafferty rearrangement base peak for methyl esters.
59	$[COOCH_3]^+$	Fragment corresponding to the methoxycarbonyl group.

Section 2: Experimental Protocols

To ensure the acquisition of high-quality spectral data, validated and standardized protocols are essential. The following sections provide step-by-step methodologies for NMR and MS analysis.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of **10-methoxy-10-oxodecanoic acid** and acquiring 1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the compound.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup (400 MHz Spectrometer):
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to at least 1 second.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
- Integrate the peaks in the ^1H spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

For a volatile compound like **10-methoxy-10-oxodecanoic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is a suitable analytical technique.

- Sample Derivatization (for the carboxylic acid group):
 - To improve volatility, the carboxylic acid group should be derivatized, for example, by silylation.
 - To a small, dry vial, add ~1 mg of the sample.
 - Add 100 μL of a silylating agent (e.g., BSTFA with 1% TMCS).
 - Heat the mixture at 60°C for 30 minutes.
- GC-MS Instrument Setup:
 - Injector: Set to 250°C, splitless mode.
 - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is appropriate.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Setup (Electron Ionization):

- Ion Source Temperature: 230°C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 500.
- Data Analysis:
 - Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.
 - Analyze the mass spectrum of this peak and compare the fragmentation pattern to predicted values and library data.

Section 3: Visualized Workflows

Diagrams help clarify the logical flow of experimental procedures. The following Graphviz diagrams illustrate the workflows for NMR and MS analysis.

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